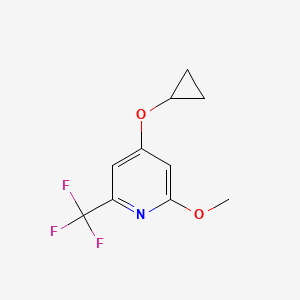
4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The process is scalable and environmentally benign, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce methyl-substituted derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of fluazifop, a herbicide.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness: 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine stands out due to its combination of a cyclopropoxy group and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its stability and efficacy in various applications compared to other similar compounds .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO2/c1-15-9-5-7(16-6-2-3-6)4-8(14-9)10(11,12)13/h4-6H,2-3H2,1H3 |
InChI Key |
SPEXFTBYEHLHGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















